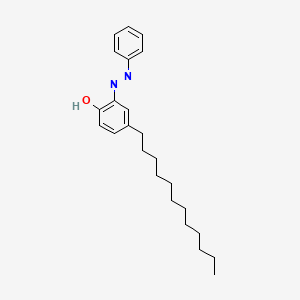![molecular formula C23H32ClN3S B14514755 N,N-Dimethyl-7-[methyl(octyl)amino]-3H-phenothiazin-3-iminium chloride CAS No. 63347-56-8](/img/structure/B14514755.png)
N,N-Dimethyl-7-[methyl(octyl)amino]-3H-phenothiazin-3-iminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-7-[methyl(octyl)amino]-3H-phenothiazin-3-iminium chloride is a complex organic compound that belongs to the class of phenothiazine derivatives. Phenothiazines are known for their diverse applications, particularly in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a phenothiazine core substituted with dimethyl and octylamino groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-7-[methyl(octyl)amino]-3H-phenothiazin-3-iminium chloride typically involves multiple steps, starting with the preparation of the phenothiazine core. The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur. Subsequent steps involve the introduction of the dimethyl and octylamino groups through alkylation reactions. The final step involves the formation of the iminium chloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of high-pressure reactors and continuous flow systems to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-7-[methyl(octyl)amino]-3H-phenothiazin-3-iminium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the iminium group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenothiazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
N,N-Dimethyl-7-[methyl(octyl)amino]-3H-phenothiazin-3-iminium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phenothiazine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the treatment of neurological disorders and as an antipsychotic agent.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-7-[methyl(octyl)amino]-3H-phenothiazin-3-iminium chloride involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting replication and transcription processes. It also interacts with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.
Promethazine: Used as an antihistamine and antiemetic.
Thioridazine: Another antipsychotic phenothiazine derivative.
Uniqueness
N,N-Dimethyl-7-[methyl(octyl)amino]-3H-phenothiazin-3-iminium chloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of dimethyl and octylamino groups differentiates it from other phenothiazine derivatives, potentially leading to unique applications and effects.
Properties
CAS No. |
63347-56-8 |
|---|---|
Molecular Formula |
C23H32ClN3S |
Molecular Weight |
418.0 g/mol |
IUPAC Name |
dimethyl-[7-[methyl(octyl)amino]phenothiazin-3-ylidene]azanium;chloride |
InChI |
InChI=1S/C23H32N3S.ClH/c1-5-6-7-8-9-10-15-26(4)19-12-14-21-23(17-19)27-22-16-18(25(2)3)11-13-20(22)24-21;/h11-14,16-17H,5-10,15H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
VITUPDAJPNUTDR-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


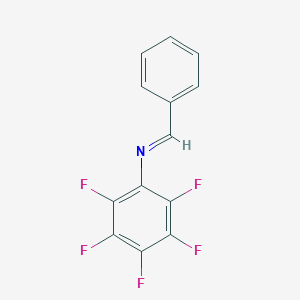
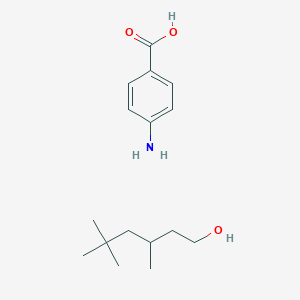
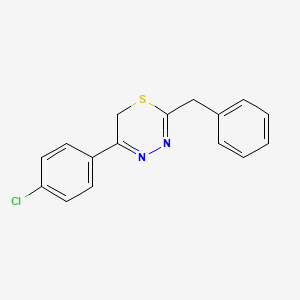
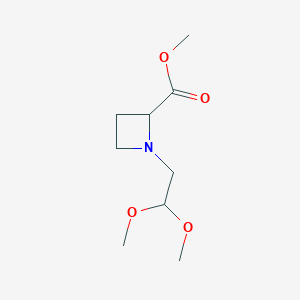
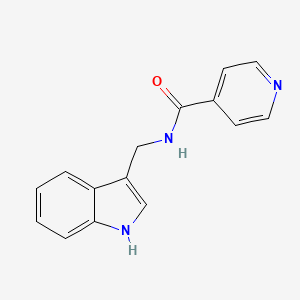

![3-[(2,3-Dimethyl-1H-indol-5-yl)amino]-1-phenylbut-2-en-1-one](/img/structure/B14514709.png)
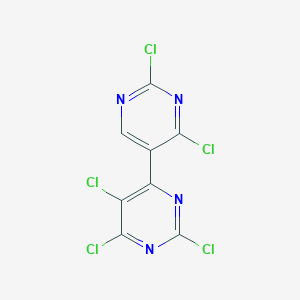
![Ethyl [(dichlorophosphoryl)methylidene]carbamate](/img/structure/B14514719.png)
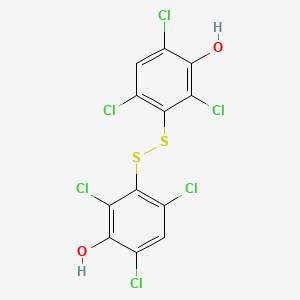
![Tris[(1-methylcyclopentyl)methyl]alumane](/img/structure/B14514725.png)

